5-(4-fluorophenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one
Description
This compound belongs to the 1,4-benzodiazepin-2-one family, characterized by a seven-membered diazepine ring fused to a benzene moiety. Its structure features a 4-fluorophenyl group at position 5 and a methyl group at position 7, distinguishing it from classical benzodiazepines like diazepam or flunitrazepam . The fluorine atom enhances lipophilicity and metabolic stability, while the methyl group at position 7 may reduce susceptibility to oxidative metabolism. Synthesis typically involves tandem cyclization and reduction of aminoketone precursors, as described in methods for related 1,4-benzodiazepin-2-ones .
Properties
IUPAC Name |
5-(4-fluorophenyl)-7-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c1-10-2-7-14-13(8-10)16(18-9-15(20)19-14)11-3-5-12(17)6-4-11/h2-8,16,18H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMZHLAUDUPOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CNC2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “5-(4-fluorophenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one” is currently unknown. This compound belongs to the benzodiazepine family, which are known to primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system. .
Mode of Action
Benzodiazepines, in general, enhance the effect of the neurotransmitter GABA at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties
Biochemical Pathways
As a member of the benzodiazepine family, it may potentially affect the GABAergic system. GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system
Pharmacokinetics
The pharmacokinetics of benzodiazepines can vary significantly depending on their specific chemical structure
Biochemical Analysis
Biochemical Properties
It is known that benzodiazepines interact with the GABA (gamma-aminobutyric acid) neurotransmitter system, the major inhibitory neurotransmitter in the mammalian central nervous system
Biological Activity
5-(4-Fluorophenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their sedative, anxiolytic, and muscle relaxant properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H16FN3O
- Molecular Weight : 273.31 g/mol
- CAS Number : 741731-81-7
Benzodiazepines primarily exert their effects by modulating the gamma-aminobutyric acid (GABA) receptor system. They act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of GABA neurotransmission in the central nervous system (CNS). This action leads to increased neuronal inhibition, which is responsible for the sedative and anxiolytic effects observed with benzodiazepines.
Biological Activity
Research indicates that compounds similar to this compound demonstrate significant biological activity:
- Anxiolytic Effects : Studies have shown that derivatives of benzodiazepines can exhibit anxiety-reducing properties. For example, related compounds have demonstrated efficacy in reducing anxiety in animal models through behavioral assays.
- Sedative Properties : The sedative effects are often evaluated using sleep induction tests in rodents. Compounds within this class have shown a dose-dependent increase in sleep duration.
- Anticonvulsant Activity : Some benzodiazepines are known for their anticonvulsant properties. In vitro studies using neuronal cultures have indicated that these compounds can inhibit seizure-like activity.
Case Studies and Research Findings
Several studies have investigated the pharmacological profiles and biological activities of benzodiazepine analogs:
- Study on AMPA Receptor Antagonism : A study published in ACS Omega demonstrated that certain benzodiazepine derivatives act as antagonists at AMPA receptors. The compound's IC50 values were determined to be significant in inhibiting receptor activity, suggesting a role in modulating excitatory neurotransmission .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | 2.203 | Noncompetitive AMPA antagonist |
| Related Benzodiazepine A | 8.476 | Noncompetitive AMPA antagonist |
Pharmacokinetics
The pharmacokinetic profile of benzodiazepines typically includes rapid absorption and distribution within the body. The half-life varies significantly among different compounds but generally ranges from several hours to days depending on metabolic processes.
Safety and Toxicology
Benzodiazepines are associated with a range of side effects including sedation, cognitive impairment, and potential for dependence. Toxicological studies are essential for understanding the safety profile of new compounds within this class.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Structural and Functional Insights:
Substituent Effects at Position 5: The 4-fluorophenyl group in the target compound likely enhances binding affinity to hydrophobic pockets in target proteins compared to unsubstituted phenyl (e.g., 3a) or chlorophenyl (PA104) groups. Fluorine’s electronegativity may also influence electronic interactions .
Position 7 Modifications: The methyl group in the target compound contrasts with the chlorine in diazepam or amino group in . Methyl may reduce metabolic degradation compared to electron-withdrawing groups (e.g., nitro in flunitrazepam) .
Additional Functional Groups :
- Thiazole-2-carbonyl (PA104) and bromothiophene ((±)-2) introduce heterocyclic moieties that enhance interactions with enzymatic active sites, as seen in antifungal and epigenetic inhibitor applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
